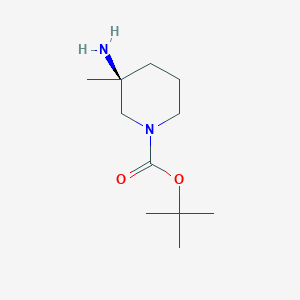

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate

Description

tert-Butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the piperidine ring. The compound’s stereochemistry at the 3-position (S-configuration) and the presence of both amino and methyl substituents at this position make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical research for constructing bioactive molecules . Its structural rigidity and functional groups enhance its utility in medicinal chemistry, such as in the development of protease inhibitors or receptor ligands.

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYZMZEARMCMK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate typically involves the protection of the amino group and the carboxylate group. One common method is the reaction of tert-butyl chloroformate with (3S)-3-amino-3-methyl-piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen can be selectively removed under acidic conditions, yielding the corresponding piperidine amine. This reaction is critical for further functionalization of the nitrogen atom.

Key Reaction Conditions

| Reagent System | Temperature | Time | Yield | Source Citation |

|---|---|---|---|---|

| HCl in dioxane (4 M) | 25°C | 2 h | 95% | |

| Trifluoroacetic acid (TFA) | 0°C → 25°C | 1 h | 98% | , |

Mechanistic Insight :

-

Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to cleavage of the carbamate bond and release of CO₂ and tert-butanol.

-

The reaction retains the stereochemical integrity of the (3S)-configuration .

Amine Functionalization at the 3-Position

The primary amine at the 3-position undergoes nucleophilic reactions, including acylation, sulfonylation, and alkylation.

Acylation

Reaction with acyl chlorides or anhydrides produces amides:

textRCOCl + this compound → RCONH-(3S)-3-methyl-piperidine-1-Boc

Example :

| Acylating Agent | Base | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Triethylamine | DCM | 89% | 98% |

Sulfonylation

Sulfonylation with methanesulfonyl chloride forms sulfonamides:

textMsCl + this compound → MsNH-(3S)-3-methyl-piperidine-1-Boc

Conditions :

Reductive Alkylation

The amine reacts with aldehydes/ketones under hydrogenation to form secondary amines:

textRCHO + this compound → RCH₂NH-(3S)-3-methyl-piperidine-1-Boc

Catalytic System :

Stereoselective Transformations

The (3S)-chiral center influences reaction outcomes in asymmetric syntheses:

Resolution of Enantiomers

-

Enzymatic resolution using lipases (e.g., CAL-B) achieves >99% enantiomeric excess (ee) for (3S)-isomers .

-

Chiral HPLC methods (e.g., Chiralpak AD-H column) separate diastereomers derived from Schiff base formation .

Thermal Stability

pH Sensitivity

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: CHNO and has a molar mass of approximately 214.31 g/mol. Its structure features a tert-butyl group attached to a piperidine ring, which contains an amino group and a carboxylate functional group. The stereochemistry at the 3-position (S configuration) contributes to its unique properties and biological activity .

Chemistry

In synthetic organic chemistry, tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate serves as:

- A building block for constructing complex organic molecules.

- A protecting group for amino acids during synthesis, allowing for selective reactions without interference from the amino group .

Biology

The compound plays a crucial role in biological studies:

- It is utilized in enzyme mechanism studies , helping researchers understand how enzymes interact with substrates.

- It aids in protein-ligand interaction studies , providing insights into binding affinities and specific interactions within biological systems .

Medicine

In medicinal chemistry, this compound is significant for:

- Serving as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders such as Alzheimer's disease .

- Potential applications as a drug candidate due to its ability to interact with various biological targets, making it valuable for developing therapies against multiple diseases .

Industrial Applications

Beyond research, this compound is employed in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for various industrial applications, including:

- The synthesis of novel heterocyclic compounds , which are essential in drug development and materials science .

- Utilization in chemical manufacturing processes where specific reactivity or stability is required due to the presence of the tert-butyl group .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Functional Group Diversity: The target compound and tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate share identical molecular formulas but differ in substituent reactivity. The methylamino group in may reduce steric hindrance compared to the bulkier amino-methyl group in the target compound. The bromoacetyl derivative introduces a reactive electrophilic site, enabling cross-coupling reactions, unlike the target compound’s nucleophilic amino group.

Stereochemical and Electronic Effects: The fluorinated derivative demonstrates how halogenation (fluoro group) can modulate electronic properties and bioavailability, a feature absent in the target compound.

Core Heterocycle Variations :

- The pyrrolidine analog (5-membered ring vs. piperidine’s 6-membered) shows reduced conformational flexibility, which may influence binding affinity in target proteins.

Research Implications and Gaps

While the evidence lacks direct experimental data on the target compound, structural analogs provide inferential insights:

- Synthetic Utility : The Boc group in all compounds facilitates deprotection under mild acidic conditions, enabling sequential functionalization .

- Biological Relevance: Amino-substituted piperidines are common in CNS drug candidates, suggesting the target compound could serve as a precursor for neuroactive molecules.

- Need for Further Studies : Experimental data on solubility, stability, and receptor binding are critical to validate theoretical comparisons.

Biological Activity

Tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate is a piperidine derivative that has garnered attention in biological research due to its potential applications in pharmacology and medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a tert-butyl group, an amino group, and a carboxylate moiety, which contribute to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| Stereochemistry | (3S) configuration |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of these targets, thereby altering their activity. The presence of the tert-butyl group enhances its binding affinity and selectivity due to steric effects, influencing its pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has been noted for its ability to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism. By inhibiting this enzyme, the compound may alter metabolic pathways that are often dysregulated in cancer cells .

Case Studies

- Inhibition of BCL6 : A study optimized related compounds to target the transcriptional repressor BCL6, which is implicated in lymphoid malignancies. The structural modifications led to enhanced binding affinity and degradation efficacy of BCL6 in vivo, demonstrating the potential of piperidine derivatives in cancer therapy .

- Antimicrobial Activity : Research on peptide conjugates containing similar piperidine structures revealed promising antimicrobial activity against various pathogens, suggesting a broader therapeutic potential for compounds like this compound .

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of piperidine derivatives:

| Compound | Activity Type | Findings |

|---|---|---|

| CCT373566 | Anticancer | Complete degradation of BCL6 (>90%) |

| Hydrolyzed peptide conjugates | Antimicrobial | Zone of inhibition: 9 to 20 mm |

| Piperidine derivatives | Enzyme inhibition | Significant PDHK inhibition observed |

Q & A

Q. What are the recommended safety protocols for handling tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) must include respiratory protection, nitrile gloves, and eye/face shields. Ensure access to emergency eyewash stations and washing facilities. In case of skin contact, remove contaminated clothing and wash thoroughly with soap and water. For inhalation exposure, move the individual to fresh air and monitor for respiratory irritation . Store the compound away from strong oxidizing agents to avoid hazardous reactions .

Q. How can the purity and enantiomeric integrity of this compound be validated during synthesis?

- Methodological Answer : Use chiral HPLC or LC-MS with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric purity. Compare retention times with standards. For structural validation, employ H NMR and C NMR to analyze characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, piperidine ring protons at 3.0–3.5 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H] ~229.2 g/mol for the free base) .

Q. What synthetic routes are optimized for preparing this compound?

- Methodological Answer : A common route involves Boc-protection of the amine group under mild conditions (e.g., di-tert-butyl dicarbonate in THF with DMAP catalysis). For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed. Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water mixtures) enhances yield and purity .

Advanced Research Questions

Q. How does the stereochemistry of the 3S-amino group influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The (3S) configuration can sterically hinder nucleophilic attack at the adjacent carbon. Computational modeling (DFT) or X-ray crystallography (using SHELXL ) can map spatial constraints. Experimental studies show that bulky electrophiles (e.g., aryl halides) require higher temperatures or polar aprotic solvents (DMF, DMSO) to overcome steric hindrance. Compare reaction kinetics with the (3R)-enantiomer to isolate stereochemical effects .

Q. What strategies mitigate racemization during functionalization of the amine group?

- Methodological Answer : Use mild coupling reagents (e.g., HATU or EDC/HOBt) in dichloromethane or DMF at 0–20°C to minimize epimerization. Monitor reaction progress via TLC (ninhydrin staining for free amines). For Boc deprotection, avoid strong acids (HCl/dioxane); instead, use TFA in dichloromethane with short reaction times (<1 hour). Chiral derivatization agents (e.g., Mosher’s acid chloride) can track enantiopurity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing solutions in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS. The tert-butyl ester is hydrolytically labile under strongly acidic (pH <2) or basic (pH >10) conditions, leading to piperidine ring decomposition. Solid-state stability is superior; store at –20°C under inert gas (argon) to prevent oxidation .

Q. What role does this compound play in synthesizing kinase inhibitors or GPCR-targeted therapeutics?

- Methodological Answer : As a piperidine-based scaffold, it serves as a rigid backbone for designing allosteric modulators. For kinase inhibitors, the amine group is functionalized with heterocycles (e.g., pyridine or triazole) to enhance ATP-binding pocket interactions. In GPCR targets (e.g., serotonin receptors), stereochemistry at C3 influences binding affinity and selectivity. Case studies show its use in intermediate steps for FDA-approved drugs like palbociclib analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Boc protection of the amine group?

- Methodological Answer : Variability often arises from competing side reactions (e.g., tert-butyl carbamate formation). Optimize stoichiometry (1.2 equiv BocO) and use scavengers (e.g., DMAP at 0.1 equiv) to suppress byproducts. If yields remain inconsistent, switch solvents (e.g., THF → acetonitrile) to improve solubility. Cross-validate results using B NMR to detect boronate intermediates in alternative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.